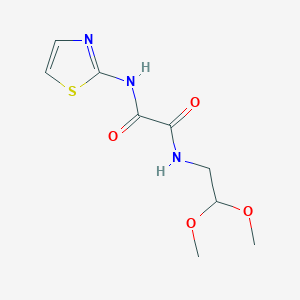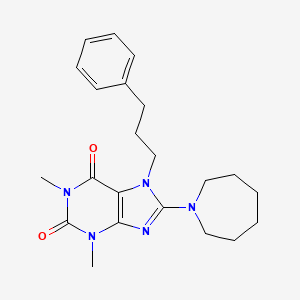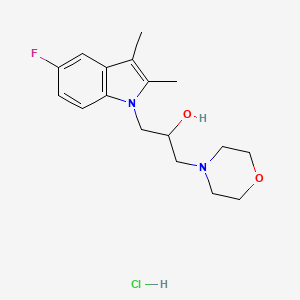![molecular formula C24H24N4O4 B6580097 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one CAS No. 1021223-18-6](/img/structure/B6580097.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one is 432.17975526 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacology
This compound has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems. It can be used to study the effects on serotonin and dopamine pathways, which are crucial for understanding mood disorders, schizophrenia, and Parkinson’s disease. Its unique structure allows it to interact with specific receptors, providing insights into receptor function and aiding in the development of new therapeutic agents .
Cancer Research
The compound’s structure suggests it could be a candidate for anti-cancer research. Its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells makes it a valuable tool for studying cancer biology. Researchers can use it to explore new treatment strategies for various types of cancer, including breast, lung, and colon cancers .
Antimicrobial Studies
Given its structural components, this compound may exhibit antimicrobial properties. It can be tested against a range of bacterial and fungal pathogens to evaluate its efficacy as an antimicrobial agent. This application is particularly important in the context of rising antibiotic resistance, as new compounds are urgently needed to combat resistant strains .
Inflammation and Immunology
The compound can be utilized in studies related to inflammation and immune response. Its potential to modulate inflammatory pathways can help in understanding diseases like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions. By targeting specific inflammatory mediators, it can aid in the development of new anti-inflammatory drugs .
Cardiovascular Research
In cardiovascular research, this compound can be used to investigate its effects on heart function and blood pressure regulation. Its interaction with cardiovascular receptors and enzymes can provide insights into the mechanisms underlying hypertension and heart disease. This can lead to the discovery of novel therapeutic targets for cardiovascular conditions .
Drug Development and Screening
Finally, the compound can be used in drug development and high-throughput screening assays. Its unique chemical structure makes it a valuable candidate for screening libraries aimed at discovering new drugs. Researchers can use it to identify potential therapeutic agents across a range of diseases.
These applications highlight the versatility and potential of “1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one” in various fields of scientific research. Each application provides a unique opportunity to advance our understanding and treatment of numerous health conditions.
NIST Chemistry WebBook Springer RSC Publishing NIST Chemistry WebBook RSC Publishing : NIST Chemistry WebBook : Springer : RSC Publishing
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-22(28-11-9-18-5-1-2-6-19(18)28)17-27-10-3-7-20(27)23(30)25-12-14-26(15-13-25)24(31)21-8-4-16-32-21/h1-8,10,16H,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSLSJGMQSYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)
![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)